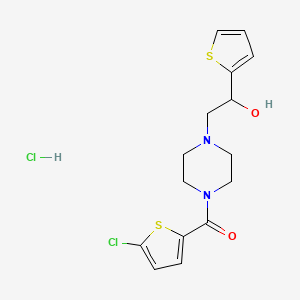

(5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

Descripción

The compound (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride features a hybrid structure combining a chlorinated thiophene ring, a piperazine core, and a hydroxyethyl-thiophene substituent. Its key structural attributes include:

- 5-Chlorothiophen-2-yl group: Enhances electronic density and metabolic stability due to the electron-withdrawing chlorine atom .

- Piperazine moiety: A flexible scaffold common in bioactive molecules, facilitating interactions with biological targets via hydrogen bonding or ionic interactions.

- Hydrochloride salt: Improves aqueous solubility, critical for pharmacokinetic properties.

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2S2.ClH/c16-14-4-3-13(22-14)15(20)18-7-5-17(6-8-18)10-11(19)12-2-1-9-21-12;/h1-4,9,11,19H,5-8,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIINZPRJFHJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=C(S3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (5-Chlorothiophen-2-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential therapeutic applications, particularly in the context of thromboembolic disorders and other cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring, piperazine moiety, and a hydroxyl group. Its molecular formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , which is crucial in the clotting cascade. This mechanism suggests its potential use in treating various thromboembolic disorders, including:

- Myocardial infarction

- Angina pectoris

- Stroke

- Deep venous thrombosis

The inhibition of factor Xa leads to a decrease in thrombin generation, thereby reducing the formation of fibrin clots. This mechanism is pivotal for therapeutic strategies aimed at preventing and treating thrombotic events.

In Vitro Studies

In vitro studies have demonstrated that the compound effectively inhibits factor Xa activity. For example, a study reported an IC50 value indicating that the compound can significantly reduce factor Xa activity at low concentrations, highlighting its potency as an anticoagulant agent .

In Vivo Studies

Animal models have shown promising results regarding the efficacy of this compound in preventing thrombus formation. In one study, administration of the compound resulted in a marked reduction in thrombus weight compared to control groups, suggesting its potential for clinical application in preventing thrombosis .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Rat model of thrombosis | Significant reduction in thrombus weight (p < 0.01) after treatment with the compound. |

| Study B | Rabbit model post-angioplasty | Reduced incidence of reocclusion compared to untreated controls. |

These studies collectively support the hypothesis that this compound may serve as an effective therapeutic agent in managing thromboembolic conditions.

Safety and Toxicology

While initial studies indicate promising efficacy, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound. Preliminary data suggest a favorable safety margin; however, further studies are required to confirm these findings across diverse biological systems.

Comparación Con Compuestos Similares

Structural Variations in Piperazine-Methanone Derivatives

Several analogs share the piperazine-methanone core but differ in substituents, leading to distinct physicochemical and biological profiles:

Physicochemical Properties

- Polarity: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like MK37 or the cyclopenta[b]thiophene derivative .

- Lipophilicity (logP) : The chlorine atom and thiophene rings elevate logP relative to sulfonated analogs (e.g., T-04), which may have lower membrane permeability .

- Solubility : The hydrochloride salt form ensures moderate aqueous solubility, critical for in vivo applications.

Discussion of Functional Implications

- Metabolic Stability : The 5-chlorothiophene group likely reduces oxidative metabolism compared to unsubstituted thiophenes, as seen in related compounds .

- Stereochemical Effects : The chiral 2-hydroxy center in the target compound could influence receptor binding selectivity, a feature absent in most analogs.

Q & A

Q. How can researchers optimize the synthetic yield of the compound while minimizing byproduct formation?

Methodological Answer: Optimization should focus on reaction stoichiometry, solvent selection, and temperature control. For example:

- Piperazine coupling: Use anhydrous conditions with a polar aprotic solvent (e.g., DMF) to enhance nucleophilic substitution between the thiophene carbonyl and piperazine derivatives .

- Byproduct mitigation: Monitor reaction progress via TLC or HPLC to identify intermediates. Quench unreacted reagents using scavenger resins or aqueous workup (e.g., sodium bicarbonate washes) .

- Yield improvement: Adjust molar ratios (e.g., 1.2:1 piperazine derivative to chlorothiophene precursor) and employ catalytic bases like triethylamine .

Q. What analytical strategies are recommended for confirming the structural integrity of the compound?

Methodological Answer: Use orthogonal techniques:

- NMR spectroscopy: Analyze , , and 2D NMR (COSY, HSQC) to verify connectivity of the chlorothiophene, piperazine, and hydroxyethyl-thiophene moieties. Key signals include thiophene protons (~6.5–7.5 ppm) and piperazine methylenes (~2.5–3.5 ppm) .

- Mass spectrometry (MS): ESI-MS or HRMS should confirm the molecular ion peak (e.g., [M+H] at m/z ~435) and isotopic pattern matching the chlorine atom .

- X-ray crystallography: If single crystals are obtainable, resolve the hydrochloride salt’s crystal structure to confirm stereochemistry .

Q. How can researchers assess the compound’s purity for pharmacological studies?

Methodological Answer:

- HPLC-DAD/UV: Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for aromatic/thiophene absorption. Purity >95% is ideal for in vitro assays .

- Elemental analysis: Verify chloride content (~7–8% for hydrochloride salt) to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the hydroxyethyl-thiophene group’s role in bioactivity?

Methodological Answer:

- Analog synthesis: Replace the hydroxyethyl-thiophene moiety with non-polar (e.g., methyl) or charged (e.g., carboxylate) groups. Compare binding affinity in receptor assays (e.g., GPCR or kinase targets) .

- Pharmacophore mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify hydrogen-bonding interactions mediated by the hydroxyl group .

- Metabolic stability: Assess the hydroxyethyl group’s susceptibility to oxidation using liver microsome assays .

Q. What experimental approaches resolve contradictions in reported antimicrobial activity data for structurally similar compounds?

Methodological Answer:

- Standardized assays: Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO <1% v/v) .

- Membrane permeability studies: Compare uptake via fluorescence microscopy with a BODIPY-labeled analog to clarify discrepancies in potency .

- Synergistic effects: Test combinations with standard antibiotics (e.g., ciprofloxacin) to identify adjuvant potential .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic ecosystems?

Methodological Answer:

- OECD 308 guideline: Simulate water-sediment systems under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., hydrolyzed piperazine derivatives) .

- Bioaccumulation potential: Measure logP values (experimental or computational) to predict partitioning into lipid-rich tissues .

- Ecotoxicology: Use Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for the hydrochloride salt?

Methodological Answer:

Q. What strategies validate conflicting computational predictions of the compound’s metabolic pathways?

Methodological Answer:

- In vitro metabolism: Incubate with human liver microsomes/CYP isoforms and identify metabolites via UPLC-QTOF-MS .

- Isotope labeling: Use -labeled thiophene or piperazine moieties to track biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.